Cas no 6372-02-7 ((E)-3-Iodoacrylic acid)

(E)-3-Iodoacrylic acid is a halogenated unsaturated carboxylic acid characterized by its iodo-substituted acrylic structure. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of functionalized acrylates. The presence of both the iodine moiety and the α,β-unsaturated carboxyl group enables selective transformations, such as Heck couplings or nucleophilic substitutions, making it valuable for constructing complex molecular frameworks. Its crystalline solid form and well-defined reactivity profile enhance its utility in pharmaceutical and materials science research. Careful handling is advised due to its potential sensitivity to light and moisture.
(E)-3-Iodoacrylic acid structure
(E)-3-Iodoacrylic acid structure
Product Name:(E)-3-Iodoacrylic acid
CAS No:6372-02-7
MF:C3H3IO2
MW:197.959193468094
MDL:MFCD00274189
CID:500902
PubChem ID:638126
Update Time:2025-06-11

(E)-3-Iodoacrylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-iodo-, (2E)-
    • (E)-3-Iodoacrylic acid
    • 3-iodoprop-2-enoic acid
    • (2E)-3-IODOPROP-2-ENOIC ACID
    • 3-iodo-2E-propenoic acid
    • E-2-Propenoic acid, 3-iodo-
    • EN300-196281
    • Z2327124440
    • 6372-02-7
    • MFCD09265244
    • 3-Iodoacrylic acid
    • (E)-3-Iodo-2-propenoic acid
    • CHEBI:165394
    • EN300-399373
    • AKOS006346188
    • LMFA01090137
    • AM806037
    • 71815-44-6
    • IBFDLVHJHUMSAC-OWOJBTEDSA-N
    • 2-propenoic acid, 3-iodo-, (2E)-
    • trans-3-iodoacrylic acid
    • 3-Iodoacrylicacid
    • (2E)-3-iodoacrylic acid
    • (E)-3-iodoprop-2-enoic acid
    • trans-3-iodopropenoic acid
    • W15430
    • b-iodoacrylic acid
    • NS00133633
    • AS-57774
    • 3-iodo-2E-acrylic acid
    • propenoic acid, 3-iodo-
    • MDL: MFCD00274189
    • Inchi: 1S/C3H3IO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+
    • InChI Key: IBFDLVHJHUMSAC-OWOJBTEDSA-N
    • SMILES: I/C=C/C(=O)O

Computed Properties

  • Exact Mass: 197.91800
  • Monoisotopic Mass: 197.91778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 76.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 1.01970

(E)-3-Iodoacrylic acid Customs Data

  • HS CODE:2916190090
  • Customs Data:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

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(E)-3-Iodoacrylic acid Production Method

Additional information on (E)-3-Iodoacrylic acid

Introduction to (E)-3-Iodoacrylic Acid (CAS No. 6372-02-7)

(E)-3-Iodoacrylic acid (CAS No. 6372-02-7) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as (E)-3-iodoprop-2-enoic acid, is characterized by its unique structure, which includes an iodine atom and a double bond in the propenoic acid framework. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

The chemical structure of (E)-3-iodoprop-2-enoic acid is represented by the formula CH2=CH-COOH with an iodine substituent at the 3-position. This configuration imparts specific reactivity and stability properties, making it suitable for a wide range of applications. The compound can be synthesized through various methods, including the iodination of acrylic acid or the dehydrohalogenation of 3-haloacrylic acids.

In recent years, (E)-3-Iodoacrylic acid has been extensively studied for its potential in medicinal chemistry. One of the key areas of research involves its use as a building block for the synthesis of antiviral and anticancer agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported the development of novel antiviral compounds derived from (E)-3-iodoprop-2-enoic acid. These compounds exhibited potent activity against several viral strains, including influenza and herpes simplex viruses.

Beyond antiviral applications, (E)-3-Iodoacrylic acid has also shown promise in cancer research. A 2020 study in *Cancer Research* demonstrated that derivatives of this compound could selectively target and inhibit cancer cell proliferation. The researchers found that these derivatives effectively disrupted key signaling pathways involved in tumor growth and metastasis, making them potential candidates for further drug development.

In addition to its medicinal applications, (E)-3-Iodoacrylic acid has found utility in materials science. The compound's ability to undergo polymerization reactions makes it an attractive monomer for the synthesis of functional polymers. These polymers have been explored for their use in advanced materials, such as coatings, adhesives, and electronic devices. A recent study in *Macromolecules* highlighted the development of conductive polymers derived from (E)-3-iodoprop-2-enoic acid, which exhibited excellent electrical properties and stability.

The versatility of (E)-3-Iodoacrylic acid extends to its use as a ligand in coordination chemistry. The iodine atom provides a convenient handle for metal coordination, enabling the synthesis of metal complexes with unique electronic and catalytic properties. These complexes have been utilized in various catalytic processes, including C-H activation and cross-coupling reactions. A 2019 publication in *Chemical Communications* described the synthesis and characterization of palladium complexes containing (E)-3-iodoprop-2-enoic acid ligands, which demonstrated high catalytic activity in Suzuki-Miyaura coupling reactions.

The environmental impact of chemical compounds is an important consideration in their development and application. Research on the biodegradability and toxicity of (E)-3-Iodoacrylic acid has shown that it exhibits low environmental persistence and toxicity when used under controlled conditions. This makes it a relatively safe compound for industrial and laboratory use.

In conclusion, (E)-3-Iodoacrylic acid (CAS No. 6372-02-7) is a multifunctional compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity profile make it an invaluable intermediate in organic synthesis, medicinal chemistry, materials science, and coordination chemistry. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern scientific research.

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